molecular formula C15H14F2N2O4S B3537842 [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone

[4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone

Cat. No.: B3537842
M. Wt: 356.3 g/mol
InChI Key: ZXODADLRQLUTFQ-UHFFFAOYSA-N
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Description

[4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a difluorophenyl sulfonyl group and a furan-2-yl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 2,6-difluorobenzenesulfonyl chloride with piperazine to form the sulfonylpiperazine intermediate. This intermediate is then reacted with furan-2-yl methanone under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the methanone group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of difluorophenyl and furan moieties on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl and furan groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of [4-(2,6-Difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluorophenyl and furan moieties allows for unique interactions and reactivity compared to similar compounds with different heterocyclic rings.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S/c16-11-3-1-4-12(17)14(11)24(21,22)19-8-6-18(7-9-19)15(20)13-5-2-10-23-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXODADLRQLUTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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